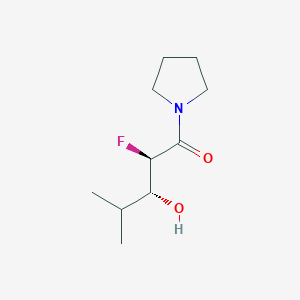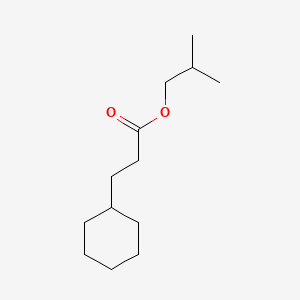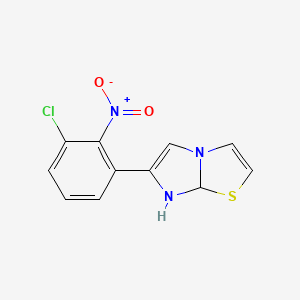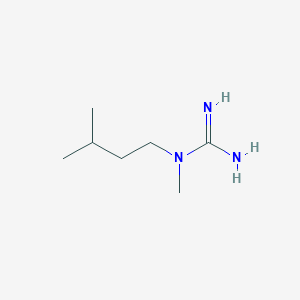
1-Methyl-1-(3-methylbutyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(3-methylbutyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
The synthesis of 1-Methyl-1-(3-methylbutyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. Another method involves the use of thioureas in conjunction with thiophilic metal salts or coupling reagents . Industrial production methods often rely on the addition of amines to carbodiimides or the use of guanylating agents such as S-methylisothioureas .
Chemical Reactions Analysis
1-Methyl-1-(3-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
1-Methyl-1-(3-methylbutyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1-(3-methylbutyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine functional group can form multiple resonance structures, delocalizing the positive charge and enhancing its binding affinity to various targets . This compound may also act as a strong base, facilitating reactions that require proton transfer .
Comparison with Similar Compounds
1-Methyl-1-(3-methylbutyl)guanidine can be compared to other guanidine derivatives such as:
Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.
Phenylguanidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
N,N’-Disubstituted guanidines: These compounds have diverse applications in catalysis and material science.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and binding properties compared to other guanidines .
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-methyl-1-(3-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-6(2)4-5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
InChI Key |
DWDWGJFPMQFQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


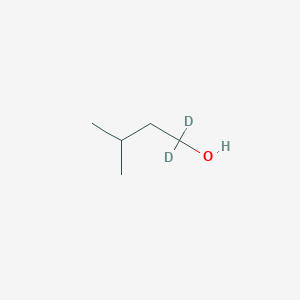
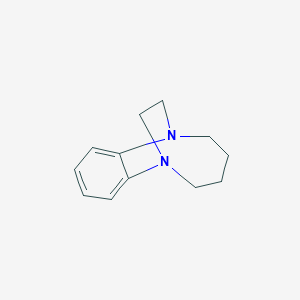
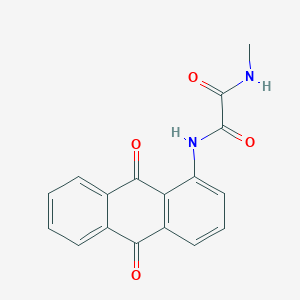
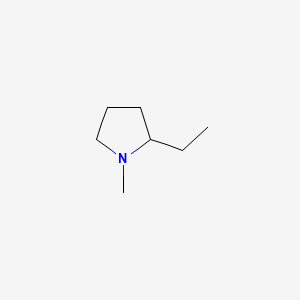
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
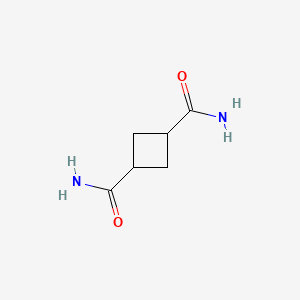

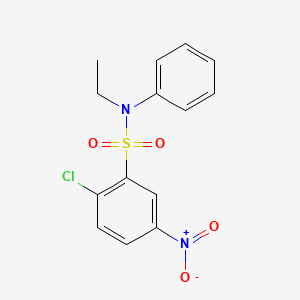


![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
